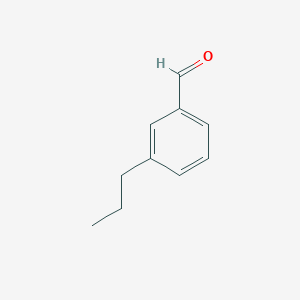

3-Propylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKRXGOMMRLUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908454 | |

| Record name | 3-Propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103528-31-0 | |

| Record name | 3-Propylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylbenzaldehyde (CAS Number: 103528-31-0), a key aromatic aldehyde intermediate in organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and drug development, and provides essential safety information.

Core Chemical Information

This compound is an organic compound characterized by a benzene ring substituted with a propyl group at the meta-position and an aldehyde functional group. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 103528-31-0 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC1=CC(=CC=C1)C=O | [2] |

| InChIKey | FDKRXGOMMRLUIQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Experimental and Computed Physicochemical Properties

| Property | Value | Notes | Citation |

| Boiling Point | 240 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |

| Melting Point | 19 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |

| Density | 1.005 g/cm³ at 25 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |

| Solubility | Sparingly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform. | General property for 4-Propylbenzaldehyde | [3][5] |

| XLogP3 (Computed) | 2.9 | Predicted for this compound | [1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicted for this compound | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several standard organic chemistry methods. A common and reliable approach is the oxidation of the corresponding alcohol, 3-propylbenzyl alcohol.

Representative Experimental Protocol: Oxidation of 3-Propylbenzyl Alcohol

This protocol is a representative example of a mild oxidation reaction to synthesize this compound.

Materials:

-

3-Propylbenzyl alcohol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Apparatus for column chromatography

Procedure:

-

Dissolve 3-propylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with dichloromethane to ensure all the product is collected.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Diagram 1: Synthetic Pathway for this compound

A plausible synthetic route to this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds for drug discovery.

Substituted benzaldehydes are key starting materials in the synthesis of various pharmaceutical compounds.[4] They are utilized in the preparation of heterocyclic compounds, which are prevalent in many drug classes.[3] For example, benzaldehyde derivatives are used in the synthesis of allosteric modulators of hemoglobin, which have potential applications in treating conditions that would benefit from increased tissue oxygenation.[6]

The reactivity of the aldehyde group allows for several key transformations:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.

-

Grignard and Organolithium Reactions: To form secondary alcohols.

Diagram 2: Key Reactions of the Aldehyde Group

References

- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103528-31-0 | DEA52831 | Biosynth [biosynth.com]

- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Propylbenzaldehyde and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, and key physicochemical properties of 3-propylbenzaldehyde. It includes a comparative analysis of its constitutional isomers, outlines general synthetic approaches, and provides a procedural workflow for their analytical differentiation. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound and its isomers are aromatic aldehydes with the chemical formula C₁₀H₁₂O. These compounds are of interest in various fields, including fragrance, flavor chemistry, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility stems from the reactivity of the aldehyde functional group and the influence of the alkyl substituent on the benzene ring, which affects both their physical properties and chemical reactivity. Understanding the distinct characteristics of each isomer is crucial for their effective application in research and development.

Structural Formula and Isomers

The core structure consists of a benzene ring substituted with a propyl group and a formyl (aldehyde) group. The isomers arise from the different substitution patterns of these two groups on the aromatic ring (ortho, meta, para) and the branching of the alkyl side chain (n-propyl vs. isopropyl).

The primary constitutional isomers of propylbenzaldehyde are:

-

n-Propylbenzaldehyde Isomers:

-

2-Propylbenzaldehyde

-

This compound

-

4-Propylbenzaldehyde

-

-

Isopropylbenzaldehyde Isomers:

-

2-Isopropylbenzaldehyde

-

3-Isopropylbenzaldehyde

-

4-Isopropylbenzaldehyde (commonly known as Cuminaldehyde)

-

Physicochemical Properties

The position of the propyl and aldehyde groups on the benzene ring, as well as the branching of the alkyl chain, significantly influences the physicochemical properties of these isomers. A summary of key quantitative data is presented in the table below for easy comparison.

| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) |

| 2-Propylbenzaldehyde | CCCC1=CC=CC=C1C=O | 59059-44-8 | 148.20 | Not Available | Not Available | Not Available |

| This compound | CCCC1=CC(=CC=C1)C=O | 103528-31-0 | 148.20 | Not Available | Not Available | Not Available |

| 4-Propylbenzaldehyde | CCCC1=CC=C(C=C1)C=O | 28785-06-0 | 148.20 | 239-240[1][2][3][4] | 19[3][4] | 1.005[1][4] |

| 2-Isopropylbenzaldehyde | CC(C)C1=CC=CC=C1C=O | 6502-22-3 | 148.20 | 226.1[5] | Not Available | 0.980[5] |

| 3-Isopropylbenzaldehyde | CC(C)C1=CC=CC(=C1)C=O | 34246-57-6 | 148.20 | Not Available | Not Available | Not Available |

| 4-Isopropylbenzaldehyde | CC(C)C1=CC=C(C=C1)C=O | 122-03-2 | 148.20 | 235-236[6][7] | Not Available | 0.977-0.981[7] |

Synthesis of Propylbenzaldehyde Isomers

The synthesis of propylbenzaldehyde isomers can be achieved through several general organic chemistry pathways. The choice of method often depends on the desired isomer and the availability of starting materials.

Caption: General synthetic routes to propylbenzaldehyde isomers.

Experimental Protocols

4.1.1. General Protocol for Friedel-Crafts Acylation of Benzene to Propyl Phenyl Ketone

The Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. This can be a starting point for the synthesis of propylbenzenes, which can then be further functionalized.

-

Reactants: Benzene, propionyl chloride (or isobutyryl chloride for the isopropyl series), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Procedure:

-

To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or carbon disulfide), slowly add propionyl chloride.

-

To this mixture, add benzene dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting propyl phenyl ketone is purified by distillation or chromatography.

-

4.1.2. General Protocol for Oxidation of Propylbenzyl Alcohol to Propylbenzaldehyde

The oxidation of a primary alcohol to an aldehyde is a common and effective synthetic transformation.[4][8]

-

Reactants: The corresponding propylbenzyl alcohol isomer (e.g., 4-propylbenzyl alcohol), and an oxidizing agent (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a greener alternative like hydrogen peroxide with a suitable catalyst).[4][9]

-

Procedure (using PCC):

-

To a stirred solution of the propylbenzyl alcohol in a dry, inert solvent (e.g., dichloromethane), add PCC in one portion.

-

Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is diluted with an inert solvent (e.g., diethyl ether) and filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude aldehyde is then purified by column chromatography or distillation.

-

4.1.3. Gattermann-Koch Reaction for the Formylation of Propylbenzenes

The Gattermann-Koch reaction is a method for introducing a formyl group onto an aromatic ring, and it is particularly effective for para-substitution on activated rings.[10]

-

Reactants: The corresponding propylbenzene isomer, carbon monoxide, hydrogen chloride, and a catalyst system (e.g., aluminum chloride and copper(I) chloride).

-

Procedure:

-

A mixture of the propylbenzene and the catalyst system is prepared in an appropriate solvent.

-

A stream of carbon monoxide and hydrogen chloride gas is passed through the reaction mixture under pressure.

-

The reaction is stirred at a specific temperature until the absorption of gases ceases.

-

The reaction is quenched by pouring it onto ice water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting propylbenzaldehyde is purified by distillation.

-

Analytical Workflow for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of propylbenzaldehyde isomers.

Caption: A typical experimental workflow for the analysis of propylbenzaldehyde isomers.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample mixture in a volatile organic solvent such as dichloromethane or hexane.

-

If quantitative analysis is required, an internal standard can be added to the sample.

-

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-300).

-

-

Data Analysis:

-

The retention time of each separated isomer is recorded.

-

The mass spectrum of each isomer is obtained.

-

Identification is achieved by comparing the retention times and mass spectra with those of authentic reference standards or by searching a mass spectral library (e.g., NIST).

-

Quantification can be performed by integrating the peak areas of characteristic ions and comparing them to the internal standard.

-

Conclusion

This compound and its constitutional isomers are valuable compounds in organic synthesis and various industrial applications. Their distinct physicochemical properties, arising from the specific arrangement of the functional groups on the aromatic ring, necessitate careful consideration in their synthesis and analysis. The synthetic pathways and analytical workflows presented in this guide provide a foundational understanding for researchers and professionals working with these molecules. Further investigation into the biological activities and reaction kinetics of the individual isomers will undoubtedly open up new avenues for their application in drug discovery and materials science.

References

- 1. 3-Isopropylbenzaldehyde (CAS 34246-57-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-HYDROXY-3-PROPYL-BENZALDEHYDE | CAS#:83816-53-9 | Chemsrc [chemsrc.com]

- 3. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. 3 isopropylbenzaldehyde organic synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 9. lakeland.edu [lakeland.edu]

- 10. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

Spectroscopic data of 3-Propylbenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₀H₁₂O), a key aromatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: this compound

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is critical for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[3]

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.98 | s | 1H | Aldehyde H (CHO) |

| ~7.71 | s | 1H | Aromatic H (Ar-H, C2) |

| ~7.65 | d | 1H | Aromatic H (Ar-H, C6) |

| ~7.45 | t | 1H | Aromatic H (Ar-H, C5) |

| ~7.39 | d | 1H | Aromatic H (Ar-H, C4) |

| ~2.65 | t | 2H | Benzylic CH₂ |

| ~1.68 | sextet | 2H | Methylene CH₂ |

| ~0.95 | t | 3H | Methyl CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~192.5 | Aldehyde C=O |

| ~144.0 | Aromatic C (C3-propyl) |

| ~136.8 | Aromatic C (C1-aldehyde) |

| ~134.5 | Aromatic CH (C5) |

| ~129.5 | Aromatic CH (C6) |

| ~129.0 | Aromatic CH (C4) |

| ~127.0 | Aromatic CH (C2) |

| ~38.0 | Benzylic CH₂ |

| ~24.5 | Methylene CH₂ |

| ~14.0 | Methyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and is used to determine the functional groups in a molecule.[4] For aromatic aldehydes like this compound, conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.[5][6]

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~2960, ~2870 | C-H Stretch | Propyl (Aliphatic) |

| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1705 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1585, ~1465 | C=C Stretch | Aromatic Ring |

| ~1210 - 1160 | C-C Stretch | Ar-CHO |

| ~800, ~740 | C-H Bend (out-of-plane) | 1,3-disubstituted aromatic |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. For benzaldehyde derivatives, common fragmentations include the loss of a hydrogen atom and the loss of the entire aldehyde group.[7]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Interpretation |

| 148 | [M]⁺ | Molecular Ion |

| 147 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 119 | [M-CHO]⁺ | Loss of the formyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged from loss of propyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean NMR tube.[8] Ensure the sample is free of solid particles by filtering it through a pipette with a small plug of glass wool.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflection (ATR) is a common technique that enables the analysis of liquid samples with minimal preparation.[4]

-

Background Scan: Clean the ATR crystal surface (e.g., with isopropanol) and record a background spectrum. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorbance of infrared light at different wavenumbers.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile organic compounds like this compound.[10][11]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As this compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI), which bombards them with high-energy electrons, causing fragmentation.

-

Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-propylbenzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines detailed experimental protocols for two primary synthetic routes and various purification techniques, supported by quantitative data and process visualizations to ensure clarity and reproducibility in a laboratory setting.

Overview of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] It is a derivative of benzaldehyde with a propyl group substituted at the meta position of the benzene ring. Its aldehyde functional group and the alkyl chain make it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 103528-31-0 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Boiling Point (estimated) | ~240 °C (at 760 mmHg) | [2] |

| Density (estimated) | ~1.005 g/cm³ | [2] |

Note: The boiling point and density are for the para-isomer, p-n-propylbenzaldehyde, and are used as an estimate for the meta-isomer due to a lack of specific experimental data for the latter.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are detailed below: the oxidation of 3-propylbenzyl alcohol and a Grignard reaction starting from 3-bromobenzaldehyde.

Synthesis via Oxidation of 3-Propylbenzyl Alcohol

This method involves the selective oxidation of the primary alcohol, 3-propylbenzyl alcohol, to the corresponding aldehyde. Various oxidizing agents can be employed; this protocol utilizes pyridinium chlorochromate (PCC), a mild oxidant suitable for this transformation.

Experimental Protocol:

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 3-propylbenzyl alcohol (10.0 g, 66.6 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Oxidant: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (21.5 g, 100 mmol) in 50 mL of anhydrous dichloromethane. Slowly add the PCC slurry to the stirred solution of the alcohol at room temperature.

-

Reaction Monitoring: The reaction mixture will turn dark brown. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium tars.

-

Isolation: Wash the silica gel pad with an additional 100 mL of diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Propylbenzyl Alcohol | C₁₀H₁₄O | 150.22 | 10.0 g | 66.6 |

| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | 21.5 g | 100 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | 200 mL | - |

Expected Yield: 75-85%

Synthesis via Grignard Reaction

This synthetic route involves the reaction of a propyl Grignard reagent with 3-bromobenzaldehyde, followed by the formylation of the resulting Grignard reagent.

Experimental Protocol:

Part A: Preparation of Propylmagnesium Bromide

-

Reaction Setup: Assemble a dry 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (2.43 g, 100 mmol) in the flask.

-

Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun until the iodine sublimes, activating the magnesium surface. Allow the flask to cool.

-

Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Dissolve 1-bromopropane (12.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Completion: Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-Bromobenzaldehyde and Formylation

-

Reaction Setup: In a separate 500 mL three-necked flask under a nitrogen atmosphere, dissolve 3-bromobenzaldehyde (18.5 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the 3-bromobenzaldehyde solution to 0 °C in an ice bath. Slowly add the freshly prepared propylmagnesium bromide solution from Part A to the stirred solution of 3-bromobenzaldehyde via a cannula.

-

Formylation: After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and slowly add N,N-dimethylformamide (DMF) (11.0 g, 150 mmol).

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 100 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 12.3 g | 100 |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18.5 g | 100 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 11.0 g | 150 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 270 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

Expected Yield: 60-70%

Purification of this compound

The crude this compound obtained from synthesis may contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended to achieve high purity.

Chemical Washing (Bisulfite Wash)

This step is effective for removing unreacted aldehydes and some polar impurities.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in 100 mL of diethyl ether.

-

Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (2 x 50 mL). Shake the funnel vigorously for 2-3 minutes during each wash. A white precipitate of the bisulfite adduct may form.

-

Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. To this aqueous layer, add a 10% aqueous sodium carbonate solution until the solution is basic (pH > 8), which will regenerate the aldehyde.

-

Extraction: Extract the regenerated aldehyde with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Vacuum Distillation

Distillation is a highly effective method for purifying this compound from non-volatile impurities.

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus for vacuum distillation.

-

Distillation: Place the crude or washed this compound in the distillation flask. Apply a vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the para-isomer is 240 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum. For example, at a pressure of 10 mmHg, the boiling point would be approximately 120-130 °C.

| Parameter | Value |

| Estimated Boiling Point | ~240 °C at 760 mmHg[2] |

| Estimated Purity after Distillation | >98% |

Column Chromatography

For achieving the highest purity, particularly for removing isomeric impurities, column chromatography is recommended.

Experimental Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

-

Sample Loading: Dissolve the distilled this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 v/v) |

| Expected Purity | >99% |

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed under an inert atmosphere where specified, as organometallic reagents are highly reactive with air and moisture.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that govern its chemical behavior. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its synthesis, principal reactions, and degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental methodologies, quantitative data where available, and visual representations of key chemical and biological processes.

Introduction

Aromatic aldehydes are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. This compound, with its characteristic benzaldehyde core and a propyl substituent at the meta position, exhibits reactivity patterns influenced by both the electron-withdrawing nature of the formyl group and the electron-donating, albeit weakly, and steric effects of the propyl group. Understanding the nuances of its chemical reactivity and stability is paramount for its effective utilization in multi-step syntheses and for predicting its fate in various chemical and biological environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 103528-31-0 | [1] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and sparingly soluble in water. | [2] |

| pKa | Not specified |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, oxidation, and reduction. The propyl group at the meta position exerts a minor electronic influence on the reactivity of the aldehyde but can have steric implications in certain reactions.

Synthesis

The synthesis of this compound can be achieved through various established methods for the formylation of aromatic rings. A common approach involves the Gattermann-Koch reaction or similar formylation procedures starting from propylbenzene.

Experimental Protocol: Synthesis of this compound (General Procedure)

A generalized procedure based on the Gattermann-Koch reaction is described below. Caution: This reaction involves toxic and corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).

-

Reactant Addition: Propylbenzene is added to the cooled suspension of AlCl₃.

-

Formylation: A stream of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is passed through the stirred reaction mixture. The reaction temperature is maintained at a specific range (e.g., 0-10 °C).

-

Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound via formylation.

Oxidation

Like other aldehydes, this compound can be readily oxidized to the corresponding carboxylic acid, 3-propylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Experimental Protocol: Oxidation of this compound to 3-Propylbenzoic Acid

The following is a general procedure for the oxidation of an aromatic aldehyde.

-

Dissolution: this compound is dissolved in a suitable solvent, such as aqueous acetone or a mixture of t-butanol and water.

-

Oxidant Addition: A solution of the oxidizing agent (e.g., potassium permanganate) is added dropwise to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).

-

Work-up: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Kinetic Data for the Oxidation of Substituted Benzaldehydes (Illustrative)

| Substituent (para-) | Oxidant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| -H | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |

| -CH₃ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |

| -OCH₃ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |

| -NO₂ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |

Reduction

The aldehyde group of this compound can be reduced to a primary alcohol, (3-propylphenyl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this purpose.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This detailed protocol is adapted from established procedures for the reduction of benzaldehyde.[4][5]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 0.25 to 0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour). Monitor the reaction progress by TLC.

-

Work-up: After completion, carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-propylphenyl)methanol. The product can be further purified by column chromatography if necessary.

Workflow for the Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Condensation Reactions

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible.

Experimental Protocol: Schiff Base Formation

A general procedure for the synthesis of a Schiff base from an aromatic aldehyde is as follows:

-

Mixing Reactants: In a suitable solvent such as ethanol or toluene, dissolve equimolar amounts of this compound and the desired primary amine.

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if heating in toluene.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting Schiff base can often be purified by recrystallization or column chromatography.

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and formulation. Like many aldehydes, it is susceptible to degradation under various conditions.

Forced Degradation Studies: To assess the intrinsic stability of a compound, forced degradation studies are performed under conditions more severe than accelerated stability testing. These studies help to identify potential degradation products and establish stability-indicating analytical methods.[2][6]

Table 3: Predicted Stability Profile of this compound under Forced Degradation Conditions

| Stress Condition | Expected Reactivity/Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Generally stable, but prolonged exposure to strong acids at elevated temperatures may lead to some degradation. | Oligomers/polymers |

| Basic Hydrolysis | Susceptible to Cannizzaro reaction in the absence of α-hydrogens, but with the propyl group, other base-catalyzed reactions might occur. | 3-Propylbenzoic acid and (3-propylphenyl)methanol (from Cannizzaro-type disproportionation), aldol condensation products if enolizable impurities are present. |

| Oxidation | Readily oxidized, especially in the presence of air (autoxidation) or oxidizing agents. | 3-Propylbenzoic acid |

| Thermal Stress | May be susceptible to polymerization or decomposition at elevated temperatures. | Polymeric materials, decomposition fragments. |

| Photostability | Aromatic aldehydes can undergo photochemical reactions, including photo-oxidation and radical reactions. | 3-Propylbenzoic acid, products from radical reactions. |

Experimental Protocol: General Approach for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation). For thermal stress, a solid or neat sample is used. For photostability, a solution is exposed to a light source compliant with ICH Q1B guidelines.

-

Stress Conditions: Expose the samples to the defined stress conditions for a specified period.

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Data Evaluation: Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound. Mass balance should be assessed to ensure that all significant degradation products are detected.

Relevance in Drug Development

Aromatic aldehydes and their derivatives are important pharmacophores and intermediates in drug discovery. Their ability to interact with biological targets and their synthetic tractability make them valuable building blocks.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are key regulators of the inflammatory response. Some aromatic aldehydes have been shown to inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory genes.[7][8] While direct evidence for this compound is limited, its structural similarity to other bioactive aldehydes suggests it may possess similar modulatory effects.

NF-κB Signaling Pathway

Caption: Simplified representation of the canonical NF-κB signaling pathway.

AP-1 Signaling Pathway

References

- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. asianpubs.org [asianpubs.org]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 3-Propylbenzaldehyde in the lab

An In-depth Technical Guide to the Safety and Handling of 3-Propylbenzaldehyde in the Laboratory

This guide provides comprehensive safety and handling information for this compound (CAS No: 103528-31-0) for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazards, handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound is an aromatic aldehyde. While specific experimental data for some physical properties are limited, the following tables summarize available computed data and information for closely related isomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103528-31-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 240 °C (for 4-propylbenzaldehyde isomer) | [3] |

| Density | 1.0050 g/cm³ (for 4-propylbenzaldehyde isomer) | [3] |

| Purity | ≥98% | [2] |

| XLogP3 | 2.9 (Computed) | [1] |

| SMILES | CCCC1=CC(=CC=C1)C=O | [1][2] |

| InChIKey | FDKRXGOMMRLUIQ-UHFFFAOYSA-N |[1] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. The GHS classification indicates moderate acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.[1][4]

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][4] |

| Signal Word | Warning | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) |[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Eye Protection : Wear chemical safety goggles or a face shield.[4]

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]

-

Respiratory Protection : If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. |

| Skin | Chemically resistant gloves (e.g., Nitrile). Lab coat. Closed-toe shoes. |

| Respiratory | Not required in a fume hood. Use an approved air-purifying respirator if ventilation is inadequate. |

Safe Handling Protocol

-

Preparation : Before handling, ensure all required PPE is worn correctly. Clear the work area of incompatible materials and ignition sources.

-

Dispensing : Handle in a chemical fume hood.[4] Avoid breathing vapors or mist.[4] Avoid contact with skin and eyes.[4] Use non-sparking tools to prevent ignition from static discharge.[4]

-

Post-Handling : Wash hands thoroughly after handling the substance.[4] Do not eat, drink, or smoke in the work area.[4]

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Recommended storage temperature is between 2-8°C.[2]

-

Store locked up and apart from foodstuff containers or incompatible materials.[4]

Emergency Procedures

First Aid Measures

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] Call a POISON CENTER or doctor if you feel unwell.[5]

-

Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[4]

-

Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical attention.[5]

-

Ingestion : If swallowed, rinse the mouth.[4] Immediately call a POISON CENTER or doctor for medical help.[4]

Spill and Leak Containment

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Absorb the spill with inert material (e.g., dry sand, vermiculite, or earth) and place it into a chemical waste container.

-

Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal : Dispose of contaminated materials and waste in accordance with institutional and governmental regulations.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

-

Unsuitable Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : The substance is a combustible liquid.[5] Vapors may form explosive mixtures with air upon intense heating.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the safe handling workflow and the hazard profile of this compound.

Caption: Logical workflow for the safe handling of this compound in a lab.

Caption: Hazard profile and routes of exposure for this compound.

References

Physical properties of 3-Propylbenzaldehyde (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical properties of 3-Propylbenzaldehyde, with a specific focus on its boiling point and solubility. This technical guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound as a synthetic intermediate or in other applications.

Introduction to this compound

This compound (CAS No. 103528-31-0) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a propyl group at the meta-position. Its molecular structure, consisting of a hydrophobic aromatic ring and propyl chain combined with a polar aldehyde group, dictates its physical and chemical properties. It is a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation development.

Physical and Chemical Properties

Quantitative Data Summary

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₂O | ChemScene[1] |

| Molecular Weight | 148.20 g/mol | PubChem[2], ChemScene[1] |

| CAS Number | 103528-31-0 | PubChem[2], ChemScene[1] |

| Appearance | Colorless to pale yellow liquid (presumed based on isomers) | Ataman Kimya[3], Riverland Trading[4] |

| Odor | Faint aromatic, almond-like (presumed based on isomers) | Ataman Kimya[3], Riverland Trading[4] |

| Boiling Point | Data not available. (Boiling point of 4-Propylbenzaldehyde is 240 °C) | Riverland Trading[4] |

| Solubility in Water | Limited/Slightly soluble | Ataman Kimya[3], CymitQuimica[5] |

| Solubility in Organic Solvents | Highly soluble in ethanol, diethyl ether, acetone, and chloroform. | Ataman Kimya[3] |

| Computed XLogP3 | 2.9 | PubChem[2] |

| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

Boiling Point Analysis

An experimentally determined boiling point for this compound is not readily found in current chemical literature and databases. However, the boiling points of its isomers provide a useful reference:

The significant difference between these isomers highlights the impact of the substituent's position and branching on the boiling point. The para-isomer exhibits a much higher boiling point, which can be attributed to its more linear structure allowing for greater intermolecular van der Waals forces. The branching in the isopropyl group of the other isomer leads to a lower boiling point. It can be reasonably inferred that the boiling point of this compound would likely fall between these two values, but experimental verification is required for an accurate determination.

Solubility Profile

The molecular structure of this compound, featuring a large non-polar aromatic ring and a propyl group, results in a predominantly hydrophobic character.

-

Water Solubility: The compound exhibits limited solubility in water[3][5]. The polar aldehyde group can participate in hydrogen bonding with water molecules, but this is not sufficient to overcome the hydrophobicity of the rest of the molecule.

-

Organic Solvent Solubility: this compound is highly soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chloroform[3]. This is due to the favorable "like dissolves like" principle, where the non-polar parts of the molecule interact readily with these non-polar or moderately polar solvents.

This solubility profile is a critical consideration for its use in biphasic reaction systems or in formulations where miscibility with aqueous or organic phases is required.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound like this compound.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a sufficient quantity of the liquid sample.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a sample of this compound (typically 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

5.2.1 Qualitative Solubility Test

This simple test provides a general indication of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.

-

Add a few drops of this compound to the test tube.

-

Shake the test tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

Allow the mixture to stand and observe. If the this compound dissolves completely to form a single clear phase, it is considered soluble. If it forms a separate layer or the solution remains cloudy, it is considered insoluble or sparingly soluble.

5.2.2 Quantitative Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution.

Apparatus:

-

Flask with a stopper

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a constant temperature bath on a shaker or with a magnetic stirrer.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After agitation, allow the mixture to stand in the constant temperature bath to let undissolved material settle.

-

Carefully take a sample from the clear supernatant. It may be necessary to centrifuge the sample to remove any suspended micro-droplets.

-

Accurately dilute the sample with a suitable solvent and analyze its concentration using a calibrated HPLC or GC method.

-

The determined concentration represents the solubility of this compound in that solvent at that specific temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

Caption: Workflow for determining the boiling point and solubility of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Propylbenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propylbenzaldehyde, a substituted aromatic aldehyde. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this paper compiles the likely historical context of its synthesis through established methodologies for aromatic aldehydes. This guide presents key physicochemical properties in a structured format, outlines detailed experimental protocols for its synthesis based on analogous and established reactions, and explores its potential, albeit currently limited, role in scientific research. The information is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and potential applications of alkylated benzaldehydes.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803 by the French pharmacist Martrès.[1] Its chemical synthesis was later achieved by Friedrich Wöhler and Justus von Liebig in 1832, a landmark event that contributed significantly to the development of organic chemistry.[2] The subsequent exploration of aromatic chemistry led to the development of various methods to introduce the formyl group onto substituted benzene rings, giving rise to a vast family of benzaldehyde derivatives.

This compound (C₁₀H₁₂O) is a member of this family, characterized by a propyl group at the meta position of the benzene ring relative to the aldehyde functionality. While not as extensively studied as other benzaldehyde derivatives, it serves as a potential building block in organic synthesis. This guide aims to provide a detailed account of its chemical nature, historical context of its synthesis, and practical methodologies for its preparation.

Discovery and History

The precise date and the scientists who first synthesized this compound are not well-documented in historical chemical literature. Its discovery is likely intertwined with the broader development of synthetic methods for aromatic aldehydes in the late 19th and early 20th centuries. The advent of reactions capable of introducing a formyl group onto an aromatic ring, particularly those with existing alkyl substituents, would have paved the way for the creation of a wide array of substituted benzaldehydes, including this compound.

Key historical developments in the synthesis of aromatic aldehydes that are relevant to the probable first synthesis of this compound include:

-

The Gattermann-Koch Reaction (1897): Developed by Ludwig Gattermann and Julius Arnold Koch, this reaction provided a direct method to formylate aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[3] This reaction is particularly effective for benzene and its alkylated derivatives.[2]

-

The Vilsmeier-Haack Reaction (1927): This reaction utilizes a phosphorus oxychloride and a substituted amide (like dimethylformamide) to formylate activated aromatic compounds.

-

Oxidation of Alkylbenzenes: The controlled oxidation of the methyl group of toluene and its derivatives to an aldehyde has been a subject of extensive research, leading to various methods with different oxidizing agents.

Given that propylbenzene is a readily available starting material, it is highly probable that this compound was first synthesized as part of systematic studies on the formylation of alkylbenzenes using one of these classical methods.

Physicochemical Properties

A compilation of the known quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [4][5] |

| Molecular Weight | 148.20 g/mol | [4] |

| CAS Number | 103528-31-0 | [4] |

| Appearance | Colorless to yellow liquid | [6] |

| Boiling Point | 240 °C | [6] |

| Density | 1.005 g/cm³ | [6] |

| Refractive Index | 1.532 | [6] |

| LogP | 2.4516 | [5] |

| Topological Polar Surface Area | 17.07 Ų | [5] |

Experimental Protocols

Synthesis via Gattermann-Koch Formylation of Propylbenzene

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons. The following is a generalized protocol adapted for the synthesis of this compound from propylbenzene.

Reaction:

Materials:

-

Propylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cuprous Chloride (CuCl)

-

Carbon Monoxide (CO) gas

-

Hydrogen Chloride (HCl) gas

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Ice

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Apparatus for gas handling and reactions under anhydrous conditions

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add propylbenzene to the stirred suspension.

-

Pass a steady stream of dry hydrogen chloride gas through the mixture, followed by a stream of dry carbon monoxide gas. Maintain a constant flow of both gases.

-

Continue the reaction at a low temperature (0-10 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cautiously pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic extracts and wash successively with water, dilute sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product, a mixture of ortho-, meta-, and para-propylbenzaldehyde, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Synthesis via Oxidation of 3-Propylbenzyl Alcohol

The oxidation of a primary benzyl alcohol to the corresponding aldehyde is a common and often high-yielding transformation.

Reaction:

Materials:

-

3-Propylbenzyl alcohol

-

An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or a Swern oxidation system)

-

Anhydrous solvent (e.g., dichloromethane for PCC and Swern oxidation, or a hydrocarbon solvent for MnO₂)

-

Silica gel

-

Apparatus for reactions under anhydrous conditions

Procedure (using Pyridinium Chlorochromate - PCC):

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.

-

To the stirred suspension, add a solution of 3-propylbenzyl alcohol in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for a few minutes.

-

Pass the mixture through a short column of silica gel to filter out the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

The resulting crude this compound can be further purified by distillation under reduced pressure or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a multi-step process starting from basic aromatic compounds. The following diagrams illustrate the logical relationships between starting materials, intermediates, and the final product, as well as a general experimental workflow.

Caption: Synthetic pathway from benzene to this compound.

Caption: General experimental workflow for the synthesis and isolation of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not reveal any significant, well-documented biological activities or involvement in specific signaling pathways for this compound. Its primary role appears to be that of a chemical intermediate in organic synthesis. It is plausible that it may be used in the synthesis of more complex molecules that are then investigated for their biological properties in drug discovery and development. However, at present, there is no direct evidence to suggest that this compound itself is a biologically active molecule of significant interest.

Conclusion

This compound is a substituted aromatic aldehyde whose specific discovery and history are not prominently recorded. However, its synthesis falls within the well-established repertoire of classical organic reactions for the formylation of alkylated aromatic compounds. This guide has provided a consolidated overview of its physicochemical properties and detailed, adaptable experimental protocols for its preparation via the Gattermann-Koch reaction and the oxidation of the corresponding benzyl alcohol. While its direct biological activity appears to be uninvestigated or negligible, its utility as a synthetic intermediate warrants its inclusion in the chemical lexicon. This document serves as a foundational resource for chemists and pharmaceutical scientists, providing the necessary technical information for the synthesis and potential further exploration of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

- 4. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylbenzaldehyde, an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and specialty chemicals, remains a compound of significant interest. However, its natural origin is a subject that is largely unexplored in scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of this compound and its related compounds. Due to the current absence of direct evidence for the natural occurrence of this compound, this document will focus on the known presence of its isomer, 3-isopropylbenzaldehyde, and discuss the broader context of alkylbenzaldehyde biosynthesis in plants. This guide will also present detailed experimental protocols and theoretical biosynthetic pathways to encourage further research into the potential natural sources of this intriguing molecule.

Natural Occurrence of Alkylbenzaldehydes: A Case Study of 3-Isopropylbenzaldehyde

While extensive searches of scientific databases and literature have not yielded any direct reports of this compound as a natural product, a closely related isomer, 3-isopropylbenzaldehyde, has been documented in at least two plant species: Angelica gigas (Korean angelica) and Allium cepa (onion)[1]. This finding is a crucial piece of evidence, suggesting that the enzymatic machinery for producing alkylated benzaldehydes exists in the plant kingdom.

Quantitative Data on Related Volatile Compounds

To provide a context for the potential presence of minor alkylated benzaldehydes, the following tables summarize the major volatile constituents identified in the essential oils of Angelica gigas and Allium cepa. It is important to note that these analyses did not specifically report the presence of this compound.

Table 1: Major Volatile Compounds Identified in the Essential Oil of Angelica gigas

| Compound | Chemical Class | Relative Abundance (%) | Reference |

| Decursin | Coumarin | 29.34 | [2] |

| Decursinol angelate | Coumarin | 16.83 | [2] |

| α-Pinene | Monoterpene | 30.89 | |

| β-Eudesmol | Sesquiterpenoid | Major Component | [3][4] |